

# Safety and Toxicity Profile of KB-5492 Anhydrous: A Technical Guide

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Compound of Interest					
Compound Name:	KB-5492 anhydrous				
Cat. No.:	B1673362	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This technical guide provides a comprehensive overview of the current understanding of the safety and toxicity profile of **KB-5492 anhydrous** (CAS No: 129200-10-8). KB-5492 is a potent and selective inhibitor of the sigma receptor, with an IC50 of 3.15 µM for the displacement of [3H]1,3-di(2-tolyl)guanidine (DTG) binding.[1] It has been investigated for its cytoprotective and anti-ulcer properties. This document synthesizes available non-clinical data, addresses conflicting safety information, and details relevant experimental methodologies. The information presented herein is intended to support further research and development efforts involving this compound.

**Chemical and Physical Properties** 

Property	- Value
Chemical Name	KB-5492 anhydrous
CAS Number	129200-10-8
Molecular Formula	C27H34N2O10
Molecular Weight	546.57 g/mol



## **Mechanism of Action and Signaling Pathway**

KB-5492 exerts its pharmacological effects primarily through the inhibition of the sigma-1 receptor. The sigma-1 receptor is a unique ligand-operated molecular chaperone located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[2] [3][4] Its activation or inhibition can modulate a variety of downstream signaling pathways crucial for cell survival and homeostasis.

Under normal physiological conditions, the sigma-1 receptor is associated with the binding immunoglobulin protein (BiP), an ER chaperone.[2][3][4] Upon stimulation by ligands or in response to cellular stress, the sigma-1 receptor dissociates from BiP and can then interact with various client proteins, including ion channels and receptors.[2][3][4]

As an inhibitor, KB-5492 is presumed to prevent the dissociation from BiP or block the interaction with downstream effectors. This can influence several cellular processes:

- Calcium Signaling: The sigma-1 receptor modulates intracellular calcium levels by stabilizing the inositol 1,4,5-trisphosphate (IP3) receptor at the ER.[5] Inhibition by KB-5492 could therefore alter calcium homeostasis.
- ER Stress Response: The sigma-1 receptor plays a role in mitigating ER stress by interacting with proteins like inositol-requiring enzyme 1 (IRE1).[2][6]
- Ion Channel Modulation: Sigma-1 receptor activation has been shown to modulate the activity of various ion channels.[4]

## **Sigma-1 Receptor Signaling Pathway**





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Caption: Figure 1: Simplified Sigma-1 Receptor Signaling Pathway.

## **Non-Clinical Safety and Toxicity**

The available data on the safety and toxicity of **KB-5492 anhydrous** is limited and presents some contradictions.

#### **Acute Toxicity**

Information regarding the acute toxicity of KB-5492 is derived from Safety Data Sheets (SDS) from different suppliers, which provide conflicting classifications.

Supplier	GHS Classification	
Key Organics	Acute toxicity, oral (Category 4)Acute toxicity, dermal (Category 4)	
GlpBio	Not a hazardous substance or mixture	

No publicly available studies have reported specific LD50 values for KB-5492. The GHS Category 4 classification suggests the following approximate LD50 ranges:

Exposure Route	GHS Category 4 LD50 Range	
Oral (rat)	>300 and ≤2000 mg/kg body weight[7][8][9][10]	
Dermal (rat or rabbit)	>1000 and ≤2000 mg/kg body weight[7][8][9][10]	

It is crucial for researchers to handle this compound with appropriate caution, taking into account the potential for acute toxicity as indicated by the Category 4 classification, despite the conflicting information.

#### In Vivo Observations

A study by Morimoto et al. (1994) investigated the gastroprotective effects of KB-5492 in male Sprague-Dawley rats. In this study, oral gavage administration of KB-5492 at a dose of 200



mg/kg was shown to prevent macroscopic gastric mucosal lesions induced by ethanol and acidified aspirin.[1] The publication did not report any overt signs of toxicity at this dose.[1]

Species	Route	Dose	Observation	Reference
Rat (Sprague- Dawley)	Oral (p.o.)	200 mg/kg	Reduced length of gastric lesions; prevented deep mucosal lesions and exfoliation of surface epithelial cells. No overt toxicity was reported.	[1]

## **Experimental Protocols**

Detailed experimental protocols for the toxicological assessment of KB-5492 are not publicly available. However, standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed for such evaluations.

## **Acute Oral Toxicity (Based on OECD Guideline 423)**

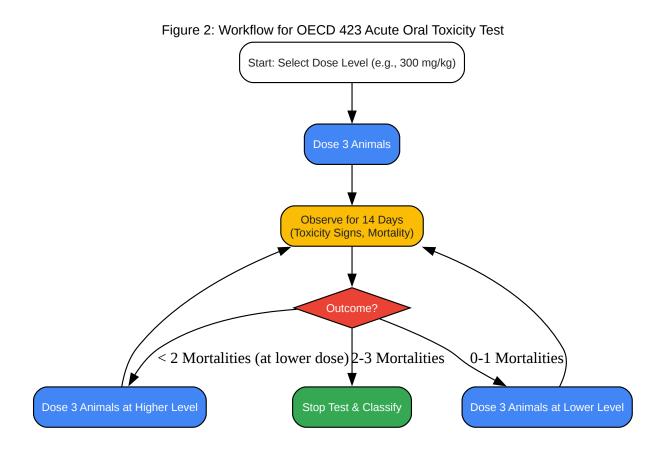
This method is designed to classify a substance based on its acute oral toxicity.

- Test Animals: Healthy, young adult rodents (typically female rats).
- Housing and Feeding: Standard laboratory conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard diet and water are provided ad libitum.
- Dose Administration: The test substance is administered in a single dose by gavage. The
  volume administered should generally not exceed 1 mL/100g of body weight for aqueous
  solutions.
- Procedure: A stepwise procedure is used, with a group of animals being dosed at a defined level. The outcome (mortality or survival) determines the next step.



- Observation Period: Animals are observed for a total of 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
- Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

# **Experimental Workflow for Acute Oral Toxicity Testing** (OECD 423)



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